Cas no 1510564-04-1 (O-2-methyl-2-(3-methylphenyl)propylhydroxylamine)

O-2-methyl-2-(3-methylphenyl)propylhydroxylamine structure
1510564-04-1 structure
Product name:O-2-methyl-2-(3-methylphenyl)propylhydroxylamine
CAS No:1510564-04-1
MF:C11H17NO
MW:179.258783102036
CID:6513124
PubChem ID:83683496

O-2-methyl-2-(3-methylphenyl)propylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-methyl-2-(3-methylphenyl)propylhydroxylamine
    • 1510564-04-1
    • O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
    • EN300-1813668
    • Inchi: 1S/C11H17NO/c1-9-5-4-6-10(7-9)11(2,3)8-13-12/h4-7H,8,12H2,1-3H3
    • InChI Key: LWLSVAZRIKREKH-UHFFFAOYSA-N
    • SMILES: O(CC(C)(C)C1C=CC=C(C)C=1)N

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

O-2-methyl-2-(3-methylphenyl)propylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1813668-2.5g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
2.5g
$2856.0 2023-09-19
Enamine
EN300-1813668-5.0g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
5g
$4226.0 2023-06-01
Enamine
EN300-1813668-1g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
1g
$1458.0 2023-09-19
Enamine
EN300-1813668-10g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
10g
$6266.0 2023-09-19
Enamine
EN300-1813668-10.0g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
10g
$6266.0 2023-06-01
Enamine
EN300-1813668-0.5g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
0.5g
$1399.0 2023-09-19
Enamine
EN300-1813668-1.0g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
1g
$1458.0 2023-06-01
Enamine
EN300-1813668-0.25g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
0.25g
$1341.0 2023-09-19
Enamine
EN300-1813668-5g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
5g
$4226.0 2023-09-19
Enamine
EN300-1813668-0.05g
O-[2-methyl-2-(3-methylphenyl)propyl]hydroxylamine
1510564-04-1
0.05g
$1224.0 2023-09-19

Additional information on O-2-methyl-2-(3-methylphenyl)propylhydroxylamine

Introduction to O-2-methyl-2-(3-methylphenyl)propylhydroxylamine (CAS No. 1510564-04-1)

O-2-methyl-2-(3-methylphenyl)propylhydroxylamine, a compound with the chemical identifier CAS No. 1510564-04-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique chemical and biological properties, making it a subject of intense study in various scientific disciplines.

The molecular structure of O-2-methyl-2-(3-methylphenyl)propylhydroxylamine consists of a hydroxylamine functional group attached to a propyl chain that is substituted with a methyl group and a 3-methylphenyl ring. This specific arrangement of functional groups imparts distinct reactivity and potential biological activity, which has been the focus of numerous research endeavors.

In recent years, the study of hydroxylamine derivatives has seen considerable advancements, particularly in understanding their role as intermediates in the synthesis of more complex pharmaceutical agents. The presence of the hydroxylamine group makes this compound a valuable building block for further chemical modifications, enabling the development of novel therapeutic compounds.

One of the most compelling aspects of O-2-methyl-2-(3-methylphenyl)propylhydroxylamine is its potential application in drug discovery. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors, to identify possible therapeutic benefits. Preliminary studies suggest that this compound may exhibit properties that are beneficial in modulating certain metabolic pathways, which could have implications for treating a range of diseases.

The synthesis of O-2-methyl-2-(3-methylphenyl)propylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxylamine group and the subsequent functionalization of the propyl chain with the methyl and phenyl substituents are critical steps that determine the compound's overall reactivity and stability. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the behavior of O-2-methyl-2-(3-methylphenyl)propylhydroxylamine. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential drug-like properties. These computational approaches complement experimental data, enabling a more comprehensive understanding of the compound's mechanism of action.

The pharmacological profile of O-2-methyl-2-(3-methylphenyl)propylhydroxylamine is still under active investigation, but early findings are promising. Studies indicate that this compound may possess antioxidant properties due to the presence of the hydroxylamine group, which could be beneficial in combating oxidative stress-related diseases. Additionally, its structural features suggest potential applications in neurodegenerative disorders, where modulating specific enzymatic pathways is crucial for treatment.

In conclusion, O-2-methyl-2-(3-methylphenyl)propylhydroxylamine (CAS No. 1510564-04-1) represents an exciting area of research with significant implications for pharmaceutical development. Its unique molecular structure and potential biological activity make it a valuable candidate for further exploration. As scientific understanding continues to evolve, this compound is expected to contribute to the discovery and development of novel therapeutic agents that address various health challenges.

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